molecular formula C7H5FO3 B1331377 3-Fluoro-2-hydroxybenzoic acid CAS No. 341-27-5

3-Fluoro-2-hydroxybenzoic acid

Cat. No. B1331377
CAS RN: 341-27-5
M. Wt: 156.11 g/mol
InChI Key: GFHCXVJXSLGRJR-UHFFFAOYSA-N
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Description

3-Fluoro-2-hydroxybenzoic acid is a compound that can be associated with the metabolism of various substances and has potential applications in analytical chemistry. While the provided papers do not directly discuss 3-fluoro-2-hydroxybenzoic acid, they do provide insights into related compounds that can help infer some of its characteristics. For instance, the metabolism of hydroxylated and fluorinated benzoates by Syntrophus aciditrophicus suggests that similar compounds can undergo metabolic transformations involving dehydroxylation and reductive dehalogenation . Additionally, the study of vibrational spectra and molecular structure analysis of related fluorobenzoic acids can provide a basis for understanding the physical and chemical properties of 3-fluoro-2-hydroxybenzoic acid .

Synthesis Analysis

The synthesis of 3-fluoro-2-hydroxybenzoic acid is not directly covered in the provided papers. However, the synthesis of related compounds, such as the formation of 3-oxo-3H-2,1-benzoxiodol-1-yl o-fluorobenzoate through topotactic transformations, suggests that similar synthetic pathways could be explored for 3-fluoro-2-hydroxybenzoic acid . The use of specific reagents and conditions that promote fluorination and hydroxylation could be key in its synthesis.

Molecular Structure Analysis

The molecular structure of 3-fluoro-2-hydroxybenzoic acid can be inferred from studies on similar compounds. For example, the crystal structure analysis of 3-oxo-3H-2,1-benzoxiodol-1-yl o-fluorobenzoate provides insights into how the presence of fluorine atoms can affect the overall molecular conformation . Additionally, density functional theory (DFT) methods used to study the vibrational spectra and molecular geometries of related fluorobenzoic acids can be applied to determine the optimized geometry and electronic structure of 3-fluoro-2-hydroxybenzoic acid .

Chemical Reactions Analysis

The chemical reactivity of 3-fluoro-2-hydroxybenzoic acid can be partially understood by examining the reactivity of structurally related compounds. The reductive dehalogenation of 3-fluorobenzoate by S. aciditrophicus indicates that the fluorine atom in such compounds can be reactive under specific conditions . Furthermore, the study of the hydrolysis of 3-oxo-3H-2,1-benzoxiodol-1-yl o-fluorobenzoate suggests that 3-fluoro-2-hydroxybenzoic acid may also be susceptible to hydrolytic reactions in the presence of moisture .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-fluoro-2-hydroxybenzoic acid can be extrapolated from the properties of related compounds. The vibrational spectra analysis of 2-chloro-6-fluorobenzoic acid provides information on the fundamental modes that could be present in 3-fluoro-2-hydroxybenzoic acid . The solvatochromic properties of 3-hydroxybenzo[g]chromones suggest that the hydroxy group in 3-fluoro-2-hydroxybenzoic acid could confer sensitivity to the polarity of the local environment, which may be relevant for its solubility and reactivity .

Scientific Research Applications

  • Enzymatic Studies and Microbial Metabolism

    • 3-Fluoro-2-hydroxybenzoic acid and its analogs have been studied in the context of enzymatic reactions and microbial metabolism. For instance, 3-Hydroxybenzoate 4-hydroxylase, an enzyme from Pseudomonas testosteroni, has been shown to catalyze the transformation of 3-hydroxybenzoate to protocatechuate, with various substituted analogs, including fluorinated ones, acting as substrates and effectors for NADPH oxidation (Michalover, Ribbons & Hughes, 1973). Similarly, the anaerobic Syntrophus aciditrophicus has been researched for its ability to metabolize hydroxylated and fluorinated benzoates (Mouttaki, Nanny & McInerney, 2008).
  • Development of Fluorometric Assays

    • A novel fluorometric method using fluorescein as a probe has been developed to evaluate the hydroxyl radical prevention capacity. The hydroxyl radical formation was indirectly confirmed by the hydroxylation of p-hydroxybenzoic acid. This methodology is significant in assessing the antioxidant potential of various compounds (Ou et al., 2002).
  • Environmental Studies and Degradation Pathways

    • The transformation of fluorophenols and 3-fluorobenzoate in phenol-degrading methanogenic cultures has been analyzed to understand their environmental degradation pathways. This research provides insights into the microbial processes involved in breaking down these compounds in natural environments (Londry & Fedorak, 1993).
  • Corrosion Inhibition Studies

    • 3-Hydroxybenzoic acid, closely related to 3-Fluoro-2-hydroxybenzoic acid, has been studied for its potential use as a corrosion inhibitor in AISI 316L stainless steel, providing insights into environmentally friendly corrosion prevention methods (Narváez, Cano & Bastidas, 2005).
  • Plant Biology and Disease Resistance

    • Research has been conducted on the activity of salicylates, including fluorinated derivatives like 3-fluorosalicylate, in inducing systemic acquired resistance in plants. This research is pivotal for the development of new plant protection agents (Silverman et al., 2005).
  • Photodegradation Studies

    • Studies on the photodegradation of esters of p-hydroxybenzoic acid, closely related to 3-Fluoro-2-hydroxybenzoic acid, offer insights into the breakdown of these compounds under environmental conditions, which is crucial for understanding their environmental impact and potential risks (Gmurek et al., 2015).
  • Biodegradation and Environmental Impact

    • The biodegradation of 3-fluorobenzoate by microorganisms such as Sphingomonas sp. has been explored, providing valuable insights into the environmental fate of fluorinated compounds and their potential ecological impacts (Boersma et al., 2004).

Safety And Hazards

3-Fluoro-2-hydroxybenzoic acid is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It may cause skin corrosion/irritation and serious eye damage/eye irritation. It may also cause specific target organ toxicity after a single exposure, with the respiratory system being a potential target .

properties

IUPAC Name

3-fluoro-2-hydroxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5FO3/c8-5-3-1-2-4(6(5)9)7(10)11/h1-3,9H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFHCXVJXSLGRJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90296394
Record name 3-Fluoro-2-hydroxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90296394
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Fluoro-2-hydroxybenzoic acid

CAS RN

341-27-5
Record name 341-27-5
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Record name 3-Fluoro-2-hydroxybenzoic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-fluoro-2-hydroxybenzoic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
E Marzi, F Mongin, A Spitaleri… - European Journal of …, 2001 - Wiley Online Library
… 3-Fluoro-2-hydroxybenzoic Acid (1c): The acetal acid 1a (4.5 g, 25 mmol) was dissolved in anhydrous methanol (25 mL) to which a few drops of boron trifluoride−diethyl ether were …
PV Hegde, MD Howe, MD Zimmerman… - European Journal of …, 2022 - Elsevier
… The title compound was synthesized from 4-bromo-3-fluoro-2-hydroxybenzoic acid using the general method for PMB protection and isolated (466 mg, 98%) as a white solid. R f …
Number of citations: 4 www.sciencedirect.com
JM Ramanjulu, SP Williams… - ACS Medicinal …, 2021 - ACS Publications
… (21−24) The synthesis of compound 1 began with 3-fluoro-2-hydroxybenzoic acid, which was reacted with benzyl bromide followed by hydrolysis to provide carboxylic acid c. Carboxylic …
Number of citations: 1 pubs.acs.org
AS Lindsey, H Jeskey - Chemical reviews, 1957 - ACS Publications
… (35%) ¡ 2,6-Diniethyl-4-hydroxybenzoic acid(1%) : 3-Fluoro-2-hydroxybenzoic acid (70%) … 3-Fluoro-4-hydroxybenzoic acid (26%) 1 3-Fluoro-2-hydroxybenzoic acid (25%) : 3-Fluoro-4…
Number of citations: 479 pubs.acs.org
PV Hegde - 2022 - search.proquest.com
Tuberculosis (TB) remains a leading cause of infectious disease mortality and morbidity resulting in nearly 1.3 million deaths annually and infecting nearly one-quarter of the population. …
Number of citations: 2 search.proquest.com

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